Cas no 871269-17-9 (5-Bromo-2-methoxy-N-methylbenzenesulfonamide)

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by its bromine and methoxy substituents, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing sulfonamide group and the electron-donating methoxy group, facilitate selective functionalization, making it valuable for constructing complex molecular frameworks. The presence of the bromine atom further allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is typically handled under standard laboratory conditions, with stability suitable for diverse synthetic applications.
5-Bromo-2-methoxy-N-methylbenzenesulfonamide structure
871269-17-9 structure
Product name:5-Bromo-2-methoxy-N-methylbenzenesulfonamide
CAS No:871269-17-9
MF:C8H10BrNO3S
MW:280.138900279999
MDL:MFCD06808832
CID:719570
PubChem ID:8468095

5-Bromo-2-methoxy-N-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
    • Benzenesulfonamide,5-bromo-2-methoxy-N-methyl-
    • 5-Bromo-2-methoxy-N-methylbenzenesulfonamide (ACI)
    • DB-056970
    • AKOS005140889
    • KZNYMPXBNITLOQ-UHFFFAOYSA-N
    • BS-25860
    • 871269-17-9
    • Z45527748
    • SCHEMBL15546364
    • DTXSID10429167
    • MFCD06808832
    • CS-0211881
    • UPCMLD0ENAT5675096:001
    • 5-Bromo-2-methoxy-N-methylbenzenesulphonamide
    • STK983649
    • MDL: MFCD06808832
    • Inchi: 1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3
    • InChI Key: KZNYMPXBNITLOQ-UHFFFAOYSA-N
    • SMILES: O=S(C1C(OC)=CC=C(Br)C=1)(NC)=O

Computed Properties

  • Exact Mass: 278.95600
  • Monoisotopic Mass: 278.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.554
  • Melting Point: 126-128
  • Boiling Point: 389.467°C at 760 mmHg
  • Flash Point: 189.343°C
  • Refractive Index: 1.556
  • PSA: 63.78000
  • LogP: 2.83750

5-Bromo-2-methoxy-N-methylbenzenesulfonamide Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

5-Bromo-2-methoxy-N-methylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

5-Bromo-2-methoxy-N-methylbenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB248837-1 g
5-Bromo-2-methoxy-N-methylbenzenesulphonamide; 95%
871269-17-9
1g
€144.00 2023-06-22
abcr
AB248837-5 g
5-Bromo-2-methoxy-N-methylbenzenesulphonamide; 95%
871269-17-9
5g
€297.00 2023-06-22
Apollo Scientific
OR9401-25g
5-Bromo-2-methoxy-N-methylbenzenesulphonamide
871269-17-9 95%
25g
£468.00 2025-02-20
Fluorochem
212733-5g
5-Bromo-2-methoxy-N-methylbenzenesulfonamide
871269-17-9 95%
5g
£188.00 2022-03-01
TRC
B696733-100mg
5-Bromo-2-methoxy-N-methylbenzenesulfonamide
871269-17-9
100mg
$ 64.00 2023-04-18
Alichem
A019087940-100g
5-Bromo-2-methoxy-N-methylbenzenesulfonamide
871269-17-9 95%
100g
$782.04 2023-08-31
Apollo Scientific
OR9401-1g
5-Bromo-2-methoxy-N-methylbenzenesulphonamide
871269-17-9 95%
1g
£78.00 2025-02-20
Fluorochem
212733-1g
5-Bromo-2-methoxy-N-methylbenzenesulfonamide
871269-17-9 95%
1g
£76.00 2022-03-01
Fluorochem
212733-25g
5-Bromo-2-methoxy-N-methylbenzenesulfonamide
871269-17-9 95%
25g
£450.00 2022-03-01
abcr
AB248837-25g
5-Bromo-2-methoxy-N-methylbenzenesulphonamide, 95%; .
871269-17-9 95%
25g
€654.00 2025-03-19

5-Bromo-2-methoxy-N-methylbenzenesulfonamide Production Method

Additional information on 5-Bromo-2-methoxy-N-methylbenzenesulfonamide

Introduction to 5-Bromo-2-methoxy-N-methylbenzenesulfonamide (CAS No. 871269-17-9)

5-Bromo-2-methoxy-N-methylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 871269-17-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-Bromo-2-methoxy-N-methylbenzenesulfonamide, including the presence of a bromine atom, a methoxy group, and a methylsulfonyl group, contribute to its unique chemical properties and potential applications.

The sulfonamide functional group is particularly noteworthy, as it is a key pharmacophore in many therapeutic agents. Sulfonamides are renowned for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can modulate various physiological processes. The incorporation of bromine and methoxy substituents in 5-Bromo-2-methoxy-N-methylbenzenesulfonamide further enhances its reactivity and selectivity, making it a valuable scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. These derivatives are being explored for their potential in treating a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders. The structural diversity offered by compounds like 5-Bromo-2-methoxy-N-methylbenzenesulfonamide allows researchers to fine-tune their chemical profiles to achieve desired biological outcomes.

One of the most compelling aspects of 5-Bromo-2-methoxy-N-methylbenzenesulfonamide is its versatility in synthetic chemistry. The presence of multiple reactive sites—such as the aromatic ring, the bromine atom, and the sulfonamide group—makes it an excellent candidate for further functionalization. This flexibility enables the design of libraries of compounds that can be screened for activity against specific targets. For instance, modifications to the methoxy or methylsulfonyl groups can alter the compound's solubility, metabolic stability, and binding affinity.

Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery. A notable example is their role in developing inhibitors of bacterial enzymes that are resistant to existing antibiotics. The bromine atom in 5-Bromo-2-methoxy-N-methylbenzenesulfonamide can serve as a handle for further derivatization, allowing chemists to introduce additional functional groups that enhance interactions with bacterial targets. This approach has led to the discovery of novel antibiotics that overcome resistance mechanisms.

Another area where 5-Bromo-2-methoxy-N-methylbenzenesulfonamide shows promise is in oncology research. Sulfonamides have been implicated in the development of kinase inhibitors, which are critical for targeting cancer cells. The structural motifs present in this compound can be leveraged to design molecules that disrupt signaling pathways involved in tumor growth and progression. Preliminary studies suggest that derivatives of 5-Bromo-2-methoxy-N-methylbenzenesulfonamide may exhibit potent antitumor activity by inhibiting key enzymes such as tyrosine kinases.

The synthesis of 5-Bromo-2-methoxy-N-methylbenzenesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromine atom, followed by methylation and sulfonation steps to install the methoxy and methylsulfonyl groups, respectively. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research purposes.

In conclusion, 5-Bromo-2-methoxy-N-methylbenzenesulfonamide (CAS No. 871269-17-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological potential make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new applications for sulfonamide derivatives, compounds like 5-Bromo-2-methoxy-N-methylbenzenesulfonamide will undoubtedly play a significant role in shaping the future of drug discovery.

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Amadis Chemical Company Limited
(CAS:871269-17-9)5-Bromo-2-methoxy-N-methylbenzenesulfonamide
A841980
Purity:99%/99%
Quantity:5g/25g
Price ($):176.0/388.0